ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.
Preparation Methods
The synthesis of ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, nitration, and condensation. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compared to other thiazolopyrimidine derivatives, ETHYL (2E)-5-[4-(DIMETHYLAMINO)PHENYL]-2-{[5-(2-METHOXY-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique substituents, which may confer distinct biological activities and chemical properties. Similar compounds include other thiazolopyrimidine derivatives with different substituents, such as those with varying alkyl or aryl groups.
Properties
Molecular Formula |
C30H28N4O7S |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H28N4O7S/c1-6-40-29(36)26-17(2)31-30-33(27(26)18-7-9-19(10-8-18)32(3)4)28(35)25(42-30)16-21-12-14-24(41-21)22-15-20(34(37)38)11-13-23(22)39-5/h7-16,27H,6H2,1-5H3/b25-16+ |
InChI Key |
VKLUTNPFXSIVBH-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])OC)S2)C |
Origin of Product |
United States |
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